molecular formula C19H16F3N3OS B2983042 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 932514-54-0

2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2983042
CAS RN: 932514-54-0
M. Wt: 391.41
InChI Key: UQVMQFMFKBWLOK-UHFFFAOYSA-N
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Description

The compound “2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide” is a chemical substance with the molecular formula C12H12N2O2S . It has a molecular weight of 248.3 . The compound is also known by its synonyms, which include “2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid” and "Acetic acid, 2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)thio]-" .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1H-imidazol ring, which is a five-membered ring with two nitrogen atoms, attached to a phenyl group and a methyl group . The imidazole ring is also attached to a thioether group, which is connected to an acetic acid moiety . The exact spatial arrangement of these groups can be determined by techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not available in the retrieved information . These properties can be determined experimentally or estimated using computational methods.

Scientific Research Applications

Antifungal and Antibacterial Agents

Compounds related to 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide have been studied for their potential as antifungal and antibacterial agents. A series of imidazole derivatives, including those similar in structure, demonstrated significant activity against various fungal strains such as Candida albicans and Candida krusei, with some compounds showing MIC50 values as low as 12.5 µg/mL. These compounds were evaluated for their interaction with the fungal lanosterol 14α-demethylase enzyme, suggesting a potential mechanism of action (Altındağ et al., 2017). Additionally, imidazole derivatives targeting the dihydropteroate synthase enzyme showed appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like ESBL, VRE, and MRSA, revealing the potential of such compounds in addressing antibiotic resistance (Daraji et al., 2021).

Anticancer Activity

Another research focus for related imidazole derivatives has been their anticancer activity. Studies have synthesized and evaluated the anticancer potential of these compounds, with some showing promising results against human lung adenocarcinoma cells. The selective cytotoxicity of these compounds, such as 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, suggests their utility in developing targeted anticancer therapies (Evren et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available information . As with any chemical substance, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.

properties

IUPAC Name

2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3OS/c1-25-16(13-6-3-2-4-7-13)11-23-18(25)27-12-17(26)24-15-9-5-8-14(10-15)19(20,21)22/h2-11H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVMQFMFKBWLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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